2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride
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Overview
Description
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO It is known for its unique structure, which includes a furan ring and a dimethylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-ol.
Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including amination.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize the efficiency of each reaction step.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce corresponding ketones or aldehydes.
Reduction: Can yield primary or secondary amines.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may:
Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol: A precursor in the synthesis of the amine hydrochloride.
2,2-Dimethyl-1-(5-methylfuran-2-yl)butan-1-one: Another structurally related compound with different functional groups.
Uniqueness
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is unique due to its specific combination of a furan ring and a dimethylated amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-7-5-6-8(12-7)9(11)10(2,3)4;/h5-6,9H,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVIVHEQCLSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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